Glabrene

Catalog No.
S582802
CAS No.
60008-03-9
M.F
C20H18O4
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glabrene

CAS Number

60008-03-9

Product Name

Glabrene

IUPAC Name

8-(7-hydroxy-2H-chromen-3-yl)-2,2-dimethylchromen-5-ol

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C20H18O4/c1-20(2)8-7-16-17(22)6-5-15(19(16)24-20)13-9-12-3-4-14(21)10-18(12)23-11-13/h3-10,21-22H,11H2,1-2H3

InChI Key

NGGYSPUAKQMTNP-UHFFFAOYSA-N

SMILES

Array

Synonyms

glabrene

Canonical SMILES

CC1(C=CC2=C(C=CC(=C2O1)C3=CC4=C(C=C(C=C4)O)OC3)O)C

The exact mass of the compound Glabrene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Glabrene is a naturally occurring isoflavene extracted from Glycyrrhiza glabra (licorice root) that serves as a high-value reference standard and bioactive compound in dermatological and endocrinological research. Structurally distinct from the more common licorice isoflavan glabridin, glabrene is characterized by its potent dual mono- and diphenolase tyrosinase inhibitory activity and its pronounced estrogen receptor (ER) agonism. In procurement contexts, high-purity glabrene is primarily sourced either as a primary screening agent for novel melanogenesis inhibitors or as a critical analytical reference standard required to quantify toxic impurities in commercial glabridin extracts used in cosmetics and pharmaceuticals [1].

Buyers often assume that major licorice root flavonoids can be used interchangeably for skin-lightening or phytoestrogen assays. However, substituting glabridin for glabrene fundamentally alters assay outcomes. While glabridin acts as an ERα-selective antagonist, glabrene functions as a potent ERα agonist, meaning substitution will reverse the mechanistic pathway in endocrinological models [1]. Furthermore, in industrial manufacturing, glabrene is a strictly monitored, highly toxic impurity within commercial glabridin batches. Attempting to use a crude licorice extract or a generic glabridin standard fails to provide the precise baseline needed for LC-MS/MS impurity profiling, making the procurement of high-purity glabrene indispensable for regulatory compliance and safety testing [2].

Estrogen Receptor Binding Affinity and Agonism

In human estrogen receptor (ER) competitive binding assays, glabrene demonstrates significantly higher affinity than its co-extracted analog, glabridin. Glabrene binds to the human ER with an IC50 of 1.0 μM, whereas glabridin exhibits a much weaker binding affinity with an IC50 of 5.0 μM [1]. Additionally, glabrene acts as a direct ERα agonist, whereas glabridin functions primarily as an antagonist, reducing the estrogenic response of 17β-estradiol [2].

Evidence DimensionEstrogen receptor (ER) binding affinity (IC50)
Target Compound Data1.0 μM (Glabrene)
Comparator Or Baseline5.0 μM (Glabridin)
Quantified Difference5-fold higher binding affinity for Glabrene
ConditionsHuman ER competitive binding assay in vitro

Researchers requiring a potent, plant-derived ERα agonist must procure glabrene rather than glabridin, which exhibits antagonistic behavior and significantly lower binding affinity.

Tyrosinase Inhibition Potency

Glabrene acts as a highly potent inhibitor of both mono- and diphenolase tyrosinase activities. When evaluated alongside isoliquiritigenin, another active chalcone found in licorice extract, glabrene exhibited an IC50 of 3.5 μM using tyrosine as a substrate, significantly outperforming isoliquiritigenin, which required a concentration of 8.1 μM to achieve the same 50% inhibition [1].

Evidence DimensionTyrosinase inhibition (IC50)
Target Compound Data3.5 μM (Glabrene)
Comparator Or Baseline8.1 μM (Isoliquiritigenin)
Quantified Difference2.3-fold greater inhibitory potency for Glabrene
ConditionsIn vitro tyrosinase assay using tyrosine as substrate

Glabrene provides a highly potent, uncompetitive inhibition profile for melanogenesis assays, serving as a superior benchmark for skin-lightening formulation development compared to other licorice chalcones.

Analytical Reference for Impurity Toxicity Control

In industrial cosmetic manufacturing, glabridin raw materials (typically 90-98% purity) often contain glabrene as a critical impurity. Toxicity testing using an AB wild-type zebrafish model revealed that glabrene possesses a significant lethal effect, with an LC10 of 2.8 μM, inducing severe malformations, disrupted cartilage development, and neural tissue damage [1]. This establishes glabrene as a highly toxic contaminant relative to the intended therapeutic profile of purified glabridin.

Evidence DimensionLethal concentration (LC10) and developmental toxicity
Target Compound DataLC10 = 2.8 μM (Glabrene)
Comparator Or BaselinePurified Glabridin (intended safe active ingredient)
Quantified DifferenceGlabrene introduces acute neurotoxic and developmental disruptions at low micromolar concentrations (2.8 μM)
ConditionsAB wild-type zebrafish larvae toxicity model

Procurement of pure glabrene is strictly required as an analytical standard to calibrate HPLC/LC-MS equipment for detecting and limiting this specific neurotoxic impurity in industrial glabridin production.

Analytical Standard for Cosmetic Quality Control

High-purity glabrene is essential for calibrating LC-MS/MS systems to quantify and limit toxic glabrene contamination (LC10 = 2.8 μM) in industrial-grade glabridin batches, ensuring the safety and regulatory compliance of commercial skin-lightening formulations [1].

Phytoestrogen and ERα Agonist Screening

Procured for endocrinological research requiring a selective, non-steroidal estrogen receptor agonist, particularly in assays where the antagonistic properties of the more common glabridin would confound results and reverse the mechanistic pathway [2].

Advanced Melanogenesis Inhibitor Benchmarking

Utilized as a high-potency baseline in tyrosinase inhibition assays to evaluate new dermatological compounds against a proven 3.5 μM IC50 standard, offering superior performance to co-extracted chalcones like isoliquiritigenin [3].

Physical Description

Solid

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

322.12050905 Da

Monoisotopic Mass

322.12050905 Da

Heavy Atom Count

24

Appearance

Powder

Melting Point

200 - 203 °C

UNII

C6Y321Q75O

Other CAS

60008-03-9

Wikipedia

Glabrene

Dates

Last modified: 08-15-2023

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